Cas no 523980-91-8 (1-(3,5-dimethylphenyl)methylpiperazine)

1-(3,5-Dimethylphenyl)methylpiperazine is a piperazine derivative characterized by its aromatic substitution pattern, featuring a 3,5-dimethylphenyl group attached to the methylpiperazine core. This structural configuration enhances its potential as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive compounds. The compound’s stability and defined stereochemistry make it suitable for applications requiring precise molecular frameworks. Its lipophilic aromatic moiety may improve binding affinity in receptor-targeted research. The product is typically supplied in high purity, ensuring reliability in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain its integrity for research and industrial use.
1-(3,5-dimethylphenyl)methylpiperazine structure
523980-91-8 structure
Product Name:1-(3,5-dimethylphenyl)methylpiperazine
CAS No:523980-91-8
MF:C13H20N2
MW:204.311303138733
MDL:MFCD05189184
CID:5606563
PubChem ID:4201464
Update Time:2025-06-14

1-(3,5-dimethylphenyl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 523980-91-8
    • AKOS009115022
    • EN300-931551
    • 1-(3,5-Dimethyl-benzyl)-piperazine
    • GS2120
    • 1-[(3,5-dimethylphenyl)methyl]piperazine
    • BB 0249442
    • 3-methyl-5-(piperazin-1-ylmethyl)phenol
    • SCHEMBL3971878
    • 1-(3,5-dimethylphenyl)methylpiperazine
    • MDL: MFCD05189184
    • Inchi: 1S/C13H20N2/c1-11-7-12(2)9-13(8-11)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3
    • InChI Key: YPZULLYQDCUEFL-UHFFFAOYSA-N
    • SMILES: N1(CC2C=C(C)C=C(C)C=2)CCNCC1

Computed Properties

  • Exact Mass: 204.162648646g/mol
  • Monoisotopic Mass: 204.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 1-(3,5-dimethylphenyl)methylpiperazine

Comprehensive Overview of 1-(3,5-dimethylphenyl)methylpiperazine (CAS No. 523980-91-8)

1-(3,5-dimethylphenyl)methylpiperazine, with the CAS number 523980-91-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperazine derivative is characterized by its unique structural features, including a 3,5-dimethylphenyl group attached to a methylpiperazine backbone. Its molecular formula and precise configuration make it a subject of interest for applications ranging from drug development to material science.

In recent years, the demand for piperazine derivatives like 1-(3,5-dimethylphenyl)methylpiperazine has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly intrigued by its potential role in modulating receptor interactions, a topic frequently searched in AI-driven drug discovery platforms. The compound’s lipophilic properties and steric effects are often discussed in forums focusing on structure-activity relationships (SAR), a hot topic in medicinal chemistry.

The synthesis of CAS 523980-91-8 involves multi-step organic reactions, including alkylation and amination processes. Advanced techniques such as HPLC purification and NMR characterization are critical for ensuring its high purity, a requirement emphasized in GMP-compliant pharmaceutical production. This aligns with the growing trend of quality-by-design (QbD) approaches, a frequently searched term in pharmaceutical manufacturing circles.

From an industrial perspective, 1-(3,5-dimethylphenyl)methylpiperazine is often explored as an intermediate in the synthesis of high-value APIs (Active Pharmaceutical Ingredients). Its compatibility with green chemistry principles—such as solvent-free reactions or catalytic methods—resonates with the current focus on sustainable synthesis, a trending topic in academic publications and patent filings.

Analytical challenges associated with this compound, such as chiral separation or polymorph identification, are frequently addressed in chromatography-related searches. The compound’s thermal stability and solubility profile are also key parameters for formulators, making it a recurring subject in preformulation studies.

In summary, 1-(3,5-dimethylphenyl)methylpiperazine (523980-91-8) exemplifies the intersection of innovative chemistry and applied research. Its relevance to drug discovery, process optimization, and sustainability ensures its continued prominence in scientific discourse, reflected in both search engine queries and peer-reviewed literature.

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